4-[[2-(2-Fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-1-phenylpiperazin-2-one
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Overview
Description
4-[[2-(2-Fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-1-phenylpiperazin-2-one is a complex organic compound with a unique structure that includes a piperazine ring, an oxazole ring, and a fluorinated methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(2-Fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-1-phenylpiperazin-2-one typically involves multiple steps. One common approach is the Suzuki-Miyaura coupling reaction, which is used to form the carbon-carbon bonds between the fluorinated methoxyphenyl group and the oxazole ring . This reaction requires a palladium catalyst and a boronic acid derivative of the fluorinated methoxyphenyl group .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[[2-(2-Fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-1-phenylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated methoxyphenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[[2-(2-Fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-1-phenylpiperazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-[[2-(2-Fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-1-phenylpiperazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- **2-(2-Fluoro-5-methoxyphenyl)-5-methyl-4-(4-phenyl-1-piperidinyl)methyl]oxazole
- **4-(5-Fluoro-2-methoxyphenyl)-2-methylthiazole
- **2-Fluoro-5-methoxybenzaldehyde
Uniqueness
4-[[2-(2-Fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-1-phenylpiperazin-2-one is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
IUPAC Name |
4-[[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-1-phenylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c1-15-20(24-22(29-15)18-12-17(28-2)8-9-19(18)23)13-25-10-11-26(21(27)14-25)16-6-4-3-5-7-16/h3-9,12H,10-11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKALRFDPCMMWNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=CC(=C2)OC)F)CN3CCN(C(=O)C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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